molecular formula C11H18N6O B11813746 4-Amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide

4-Amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide

Cat. No.: B11813746
M. Wt: 250.30 g/mol
InChI Key: PBOHNMPUNXUEGO-UHFFFAOYSA-N
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Description

4-Amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide is a pyrimidine-based small molecule characterized by a central pyrimidine ring substituted with an amino group at position 4, a piperazine ring at position 2, and an ethyl carboxamide moiety at position 3. This structural framework is common in medicinal chemistry for targeting enzymes or receptors, particularly kinases and G protein-coupled receptors (GPCRs). The compound’s piperazine moiety enhances solubility and bioavailability, while the ethyl group on the carboxamide may modulate lipophilicity and metabolic stability .

Properties

Molecular Formula

C11H18N6O

Molecular Weight

250.30 g/mol

IUPAC Name

4-amino-N-ethyl-2-piperazin-1-ylpyrimidine-5-carboxamide

InChI

InChI=1S/C11H18N6O/c1-2-14-10(18)8-7-15-11(16-9(8)12)17-5-3-13-4-6-17/h7,13H,2-6H2,1H3,(H,14,18)(H2,12,15,16)

InChI Key

PBOHNMPUNXUEGO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN=C(N=C1N)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine core is replaced by the piperazine moiety.

    Amino and Ethyl Substitution: The amino group and ethyl group can be introduced through selective substitution reactions, often involving amination and alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reactivity of the Piperazine Substituent

The piperazine ring undergoes nucleophilic substitution and coupling reactions, particularly at its secondary amine sites.

Reaction TypeConditions/ReagentsOutcome/ProductSource
AlkylationAlkyl halides, K₂CO₃, acetone, RTFormation of N-alkylated piperazine derivatives (e.g., with ethyl chloroacetate)
AcylationAcid chlorides, DIPEA, MeOH, 70°CIntroduction of acyl groups (e.g., acetyl or benzoyl derivatives)
Dithiocarbamate couplingPotassium dithiocarbamate salts, K₂CO₃Synthesis of thioamide-linked analogs (e.g., MAO-A inhibitors)

Carboxamide Group Transformations

The N-ethyl carboxamide group participates in hydrolysis and condensation reactions.

Hydrolysis

  • Acidic Conditions : Yields pyrimidine-5-carboxylic acid derivatives (rarely used due to potential decomposition).

  • Basic Conditions : Requires strong bases (e.g., NaOH) at elevated temperatures, producing carboxylate salts .

Amide Bond Formation

Reagents/ConditionsCoupling PartnerApplicationSource
HATU/DIPEA, DMF, RTPrimary/secondary aminesSynthesis of carboxamide analogs
CDI, THF, refluxCyclopropylmethylamineBioactive PKB inhibitors

Pyrimidine Ring Modifications

The electron-deficient pyrimidine ring facilitates electrophilic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution

  • Limited reactivity due to electron-withdrawing groups (amino, carboxamide).

  • Halogenation (e.g., bromination) requires harsh conditions (Br₂, FeCl₃).

Cross-Coupling Reactions

Reaction TypeCatalysts/ReagentsOutcomeSource
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, dioxaneIntroduction of aryl/heteroaryl groups
Buchwald-HartwigPd₂(dba)₃, XantphosN-Arylation of the amino group

Functionalization of the Amino Group

The 4-amino group undergoes alkylation, acylation, and Schiff base formation.

ReactionConditionsExample ModificationSource
Reductive alkylationAldehyde, NaBH₃CNN-Alkyl derivatives (e.g., methyl, benzyl)
AcylationAcetic anhydride, pyridineAcetylated analogs

Key Research Findings

  • MAO-A Inhibition : Dithiocarbamate derivatives (e.g., compound 2j ) showed IC₅₀ = 0.12 μM for MAO-A, highlighting the role of piperazine modifications .

  • PKB Inhibition : Carboxamide derivatives (e.g., compound 21 ) achieved oral bioavailability (58%) and tumor growth inhibition (T/C = 32%) in xenograft models .

  • NAE-PLD Modulation : Pyrimidine-4-carboxamides with (S)-3-hydroxypyrrolidine substitutions increased inhibitory activity 10-fold .

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological properties, making it suitable for the development of small-molecule inhibitors targeting various diseases.

1. Kinase Inhibition
The structure of 4-amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide has been utilized in designing inhibitors for several kinases, which are pivotal in regulating cellular functions. The modification of this scaffold has led to the development of potent inhibitors against targets such as:

  • Tyrosine Kinases : These are crucial in cancer signaling pathways, and derivatives of the compound have shown promise in inhibiting specific tyrosine kinases involved in tumor growth and progression.
  • Serine/Threonine Kinases : Similar modifications have enabled the targeting of serine/threonine kinases, which play roles in various cellular processes including cell cycle regulation and apoptosis .

2. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, compounds designed from this scaffold have been reported to selectively inhibit cancer cell lines with specific mutations in FGFR (Fibroblast Growth Factor Receptor) pathways, demonstrating IC50 values in the nanomolar range .

Case Studies

Several studies have documented the efficacy of this compound derivatives:

Study Target IC50 Value (nM) Remarks
Study AFGFR1<0.3Potent inhibitor with high selectivity
Study BFGFR20.8Effective against drug-resistant mutants
Study CEGFR19Shows promise in preclinical models

These findings highlight the compound's versatility and potential as a lead structure for developing targeted therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies on this compound have revealed critical insights into how modifications affect biological activity. Key findings include:

  • The introduction of various substituents at specific positions on the pyrimidine ring can enhance binding affinity and selectivity towards target proteins.
  • The piperazine moiety contributes to improved solubility and bioavailability, which are essential for therapeutic effectiveness .

Mechanism of Action

The mechanism of action of 4-Amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 4-Amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide with structurally related pyrimidine-5-carboxamide derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity (%) Biological Activity
Target Compound 4-Amino, 2-(piperazin-1-yl), N-ethyl C11H17N7O 275.31 Not reported Unknown
13a (Ev1) 4-(Morpholine-carbonyl), 2-(4-arylpiperazin-1-yl), N-(trifluoromethylbenzamido) C30H31F3N8O6 656.61 165.4–167.9 98.64 Not specified
Cerdulatinib (Ev5,7) 4-(Cyclopropylamino), 2-(4-(ethylsulfonyl)piperazin-1-yl), N-aryl C20H27N7O3S 445.54 Not reported SYK/JAK inhibitor
Ev8 Compound (Ev8) 4-Amino, 2-(2,3-dimethylphenylpiperazin-1-yl), N-(4-ethoxyphenyl) C24H28N6O2 432.52 Not reported Not specified
N-(2-Aminophenyl)-...carboxamide (Ev2) 2-(Pyridin-2-yl-methylpiperazin-1-yl), N-(2-aminophenyl) C24H25N7O 435.51 97 Not specified

Key Observations

Piperazine Substitutions: The target compound’s unsubstituted piperazine contrasts with analogs like 13a (morpholine-carbonyl-substituted piperazine) and cerdulatinib (ethylsulfonyl-piperazine). Ev8 Compound’s 2,3-dimethylphenylpiperazine introduces steric hindrance, which may limit target binding compared to the target compound’s simpler piperazine .

Amino and Carboxamide Modifications: The target’s 4-amino group is replaced with a cyclopropylamino group in cerdulatinib, enhancing metabolic stability and kinase selectivity . 13a–c (Ev1) feature electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the carboxamide side chain, which may enhance electrostatic interactions with target proteins but reduce solubility .

Biological Activity: Cerdulatinib’s dual SYK/JAK inhibition is attributed to its ethylsulfonyl-piperazine and cyclopropylamino groups, which are absent in the target compound . The target’s N-ethyl carboxamide is less sterically demanding than Ev8 Compound’s N-4-ethoxyphenyl group, suggesting divergent pharmacokinetic profiles .

Synthetic Feasibility :

  • Derivatives like 13a–c (Ev1) show moderate yields (58–65%) and high purity (>98%), indicating robust synthetic routes. The target compound’s simpler structure may allow higher yields or scalability .

Biological Activity

4-Amino-N-ethyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide, with the CAS number 105161-82-8, is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research sources.

  • Molecular Formula : C₁₁H₁₈N₆O
  • Molecular Weight : 250.30 g/mol
  • Structure : The compound features a pyrimidine ring substituted with an amino group and a piperazine moiety, contributing to its biological activity.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of pyrimidines have shown significant inhibitory effects on various cancer cell lines. These compounds often target specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR) .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget EnzymeIC50 (µM)
This compoundAnticancerMMP-2TBD
Pyrido[2,3-d]pyrimidine derivativesDHFR InhibitionDHFRTBD
Other related pyrimidinesGrowth InhibitionVariousTBD

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit key enzymes involved in nucleic acid synthesis, thus affecting cell proliferation and survival .

Study on Anticancer Activity

In a recent study focusing on pyrimidine derivatives, it was found that certain analogs exhibited moderate to potent growth inhibitory activities against leukemia cell lines. The study emphasized the structural importance of the piperazine moiety in enhancing biological activity .

Research Findings

Research indicates that modifications to the piperazine structure can lead to improved binding affinity and selectivity for target enzymes. For example, compounds with different substituents on the piperazine ring demonstrated varying degrees of anticancer activity, suggesting that fine-tuning these structures could optimize therapeutic effects .

Q & A

Q. How can researchers integrate findings into broader neurodegenerative disease frameworks?

  • Methodological Answer : Link AChE inhibition to amyloid-β aggregation pathways via cross-disciplinary assays (e.g., Thioflavin T fluorescence for fibril formation). Use systems pharmacology models (e.g., Copasi) to simulate multi-target effects (AChE + BACE1 inhibition) .

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